4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
Description
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is a fluorinated aromatic amine with a branched aliphatic chain. The molecule consists of a 2,5-difluorophenyl group attached to a 2-methylbutan-1-amine backbone. The fluorine substituents at the 2- and 5-positions of the phenyl ring likely enhance lipophilicity and modulate electronic properties, while the methyl branch on the butanamine chain may influence steric interactions and metabolic stability. Such compounds are often explored as intermediates in pharmaceutical synthesis or as bioactive molecules targeting aminergic receptors .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3 |
InChI Key |
UTMOROBEIKBUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-2-methylbutan-1-amine typically involves the use of Grignard reagents. One common method includes the reaction of 2,5-difluorochlorobenzene with magnesium in the presence of anhydrous 2-methyltetrahydrofuran to form the corresponding Grignard reagent. This intermediate is then reacted with a suitable amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical physicochemical and structural differences between 4-(2,5-Difluorophenyl)-2-methylbutan-1-amine and related compounds:
| Property | This compound | 4-(2,6-Difluorophenyl)butan-2-amine | 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine | (4-Fluorophenyl)(phenyl)methylamine |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₅F₂N | C₁₀H₁₃F₂N | C₉H₆F₂N₂S | C₁₈H₂₂FN |
| Molecular Weight (g/mol) | 199.25 (calculated) | 185.21 | 212.22 | 271.37 |
| Substituent Positions | 2,5-difluorophenyl; 2-methylbutan-1-amine | 2,6-difluorophenyl; butan-2-amine | 2,5-difluorophenyl; thiazol-2-amine | 4-fluorophenyl/phenyl; 2-methylbutan-2-amine |
| XLogP3 | ~2.8 (estimated) | Not reported | 2.5 | Not reported |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) | 0 (tertiary amine) |
| Rotatable Bonds | 3 | 3 | 1 | 5 |
| Key Functional Groups | Primary amine, difluorophenyl, methyl branch | Secondary amine, difluorophenyl | Thiazole ring, difluorophenyl | Tertiary amine, bifluorophenyl/phenyl hybrid |
Physicochemical and Functional Insights
Substituent Position Effects: The 2,5-difluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl isomer in 4-(2,6-Difluorophenyl)butan-2-amine . The methyl branch at position 2 of the butanamine chain increases steric bulk compared to linear analogs, which may reduce metabolic oxidation and improve pharmacokinetic stability.
Impact of Heterocyclic Systems :
- The thiazole ring in 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine introduces a rigid, aromatic heterocycle with a sulfur atom. This system elevates topological polar surface area (67.2 Ų vs. ~35–40 Ų for aliphatic amines), likely reducing blood-brain barrier permeability compared to the target compound.
Tertiary vs. Primary Amines: The tertiary amine in (4-Fluorophenyl)(phenyl)methylamine eliminates hydrogen-bond-donor capacity, reducing solubility in polar solvents.
Biological Activity
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound is characterized by the presence of a difluorophenyl group and a methylbutan-1-amine backbone, which contribute to its unique chemical properties. The fluorine substituents are known to enhance the binding affinity and selectivity towards biological targets, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The difluorophenyl moiety plays a crucial role in modulating the compound's activity and binding affinity.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It is likely to interact with various receptors, potentially altering cellular signaling pathways.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results across several studies:
1. Cell-Based Assays
Cell-based assays have demonstrated that this compound can stabilize microtubules in certain cell lines. For instance, studies showed that treatment with this compound resulted in increased levels of acetylated α-tubulin, indicating enhanced microtubule stability compared to control groups .
2. Antitumor Activity
In vitro studies have indicated potential antitumor properties. The compound has been evaluated against various cancer cell lines, showing selective cytotoxicity. For example, it exhibited significant inhibition of proliferation in breast cancer cell lines at nanomolar concentrations .
3. Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial findings suggest that the compound has favorable metabolic stability due to its fluorinated structure, which may enhance its therapeutic potential .
Comparative Analysis
To contextualize the activity of this compound, it is useful to compare it with similar compounds:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Microtubule Stabilization
A study conducted using QBI293 cells showed that treatment with the compound at concentrations of 1 and 10 µM resulted in significant changes in tubulin dynamics. The compound was compared to known microtubule stabilizers and demonstrated comparable effects on tubulin acetylation levels .
Case Study 2: Antitumor Efficacy
In another investigation focusing on breast cancer models, the compound was tested against MCF7 and MDA-MB-231 cell lines. Results indicated that it inhibited cell growth with an IC50 value in the low nanomolar range, showcasing its potential as an antitumor agent .
Q & A
Q. What are the recommended synthetic routes for 4-(2,5-Difluorophenyl)-2-methylbutan-1-amine, and how do reaction conditions influence yield?
The synthesis of fluorinated amines often involves multi-step reactions. A plausible route includes:
- Friedel-Crafts alkylation to introduce the difluorophenyl group.
- Reductive amination to form the primary amine, using catalysts like palladium or nickel under hydrogenation conditions .
- Purification via column chromatography to isolate the amine, with yields sensitive to temperature (optimal range: 60–80°C) and solvent polarity (e.g., dichloromethane/ethyl acetate gradients). Impurity profiles from incomplete reduction or side reactions (e.g., over-alkylation) must be monitored using GC-MS or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- GC-MS (EI ionization) : To confirm molecular weight (e.g., base peak at m/z 211) and fragmentation patterns .
- FTIR-ATR : Detection of amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- HPLC-TOF : For high-resolution mass verification (e.g., [M+H]⁺ = 212.12) and purity assessment (>98%) .
- NMR (¹H/¹³C) : To resolve methyl groups (δ 1.2–1.5 ppm) and aromatic fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the difluorophenyl moiety.
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent amine oxidation .
- Moisture control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the amine group .
Advanced Research Questions
Q. How does the electronic effect of the 2,5-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing nature of fluorine atoms activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:
- Meta-fluorine directs electrophiles to the para position, while ortho-fluorine sterically hinders adjacent sites .
- The methylbutan-1-amine chain enhances solubility in polar aprotic solvents (e.g., DMF), facilitating reactions like sulfonation or acylation . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying F-substituents) is recommended .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies may arise from:
- Purity variations : Trace impurities (e.g., <0.5% by HPLC) can antagonize receptor binding. Re-purify using preparative HPLC and re-test .
- Assay conditions : Adjust pH (6.5–7.5 for amine protonation) or buffer composition (e.g., Tris vs. phosphate) to mimic physiological environments .
- Structural analogs : Compare activity with 4-(2,6-difluorophenyl) and 4-(3,5-difluorophenyl) analogs to isolate electronic vs. steric effects .
Q. How can researchers elucidate the compound’s mechanism of action in neurological or cardiac systems?
- In vitro receptor profiling : Screen against serotonin/dopamine transporters (SERT/DAT) using radioligand binding assays (IC₅₀ determination) .
- Cardiac Na⁺-Ca²⁺ exchanger (NCX) inhibition : Use patch-clamp electrophysiology to assess inhibition potency, referencing SEA0400 (a difluorophenyl-containing NCX inhibitor) as a positive control .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
